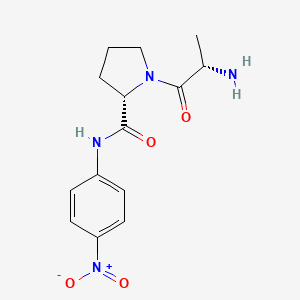
h-n-me-l-val-obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
h-n-me-l-val-obzl is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a butanoate ester, which is further substituted with a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of h-n-me-l-val-obzl typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
h-n-me-l-val-obzl can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Conditions: Aqueous or acidic medium.
- Major Products: Oxidation of the benzyl group to form benzoic acid derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).
- Major Products: Reduction of the ester group to form the corresponding alcohol.
-
Substitution
- Reagents: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
- Conditions: Room temperature or slightly elevated temperatures.
- Major Products: Formation of benzyl halides.
Wissenschaftliche Forschungsanwendungen
h-n-me-l-val-obzl has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of esterification and transesterification reactions.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with enzymes and proteins.
-
Medicine
- Explored for its potential use in the development of pharmaceutical agents.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and fine chemicals.
- Applied in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism of action of h-n-me-l-val-obzl involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with biological molecules. The methylamino group may participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
h-n-me-l-val-obzl can be compared with other similar compounds such as:
-
Benzyl acetate
- Structure: Benzyl group attached to an acetate ester.
- Differences: Lacks the methylamino group, resulting in different chemical and biological properties.
-
Benzyl benzoate
- Structure: Benzyl group attached to a benzoate ester.
- Differences: Contains a benzoate ester instead of a butanoate ester, leading to variations in reactivity and applications.
-
Methyl (2S)-3-methyl-2-(methylamino)butanoate
- Structure: Methyl group instead of a benzyl group.
- Differences: The presence of a methyl group alters the compound’s physical and chemical properties.
Eigenschaften
IUPAC Name |
benzyl (2S)-3-methyl-2-(methylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXSEJASXOKTCC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)







![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate](/img/structure/B8093271.png)



